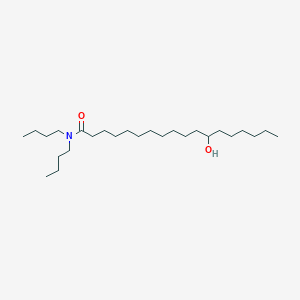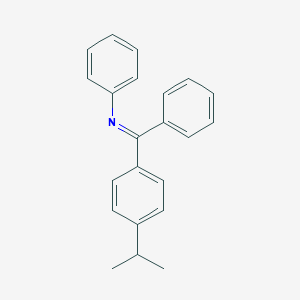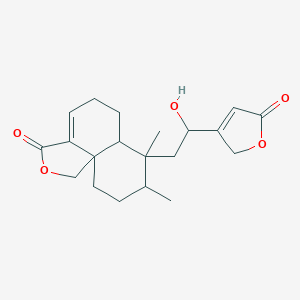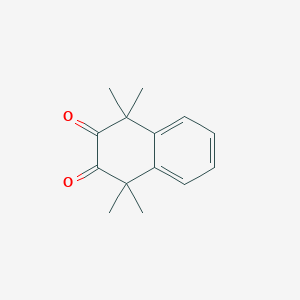
2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- is a chemical compound that belongs to the family of naphthoquinones. It is also known as menadione or vitamin K3. This compound has been widely used in various scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- is not fully understood. It has been shown to act as an electron acceptor in the electron transport chain, which is involved in the synthesis of ATP. It has also been shown to activate certain enzymes involved in the synthesis of blood clotting factors and bone proteins.
Effets Biochimiques Et Physiologiques
2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can protect cells from oxidative damage. It has also been shown to have anticancer properties and can induce apoptosis in cancer cells. It has been shown to improve bone health and can increase bone density.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- has several advantages for lab experiments. It is readily available and can be easily synthesized. It is also stable and can be stored for long periods. However, it has some limitations. It is toxic in high doses and can cause liver damage. It is also unstable in the presence of light, heat, and air.
Orientations Futures
2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- has several potential future directions for research. It can be used in the development of new anticancer drugs. It can also be used in the development of new drugs for the treatment of bone diseases. It can be used in the development of new antioxidants and can be used in the treatment of oxidative stress-related diseases. Its potential as a coenzyme can also be explored further.
Conclusion:
In conclusion, 2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- is a chemical compound that has been widely used in various scientific research applications. It has unique properties that make it useful in the synthesis of blood clotting factors, bone proteins, and as an antioxidant. It has several potential future directions for research, including the development of new anticancer drugs, new drugs for the treatment of bone diseases, and new antioxidants. However, its toxicity and instability in the presence of light, heat, and air should be taken into consideration in future research.
Méthodes De Synthèse
2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- can be synthesized by the reaction of 2-methyl-1,4-naphthoquinone with zinc dust in the presence of acetic acid. This reaction leads to the reduction of the quinone group to a hydroquinone, which is then oxidized to the final product by air or oxygen.
Applications De Recherche Scientifique
2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- has been used in various scientific research applications due to its unique properties. It has been used as a coenzyme in the synthesis of blood clotting factors, and it is also involved in the synthesis of bone proteins. It has been used as a potent antioxidant and has been shown to have anticancer properties.
Propriétés
Numéro CAS |
17471-49-7 |
|---|---|
Nom du produit |
2,3-Naphthalenedione, 1,4-dihydro-1,1,4,4-tetramethyl- |
Formule moléculaire |
C14H16O2 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
1,1,4,4-tetramethylnaphthalene-2,3-dione |
InChI |
InChI=1S/C14H16O2/c1-13(2)9-7-5-6-8-10(9)14(3,4)12(16)11(13)15/h5-8H,1-4H3 |
Clé InChI |
MJHPJDOKQOLLMJ-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(C(=O)C1=O)(C)C)C |
SMILES canonique |
CC1(C2=CC=CC=C2C(C(=O)C1=O)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



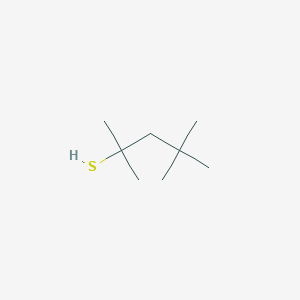
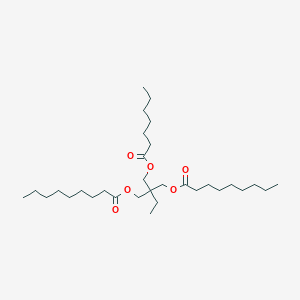
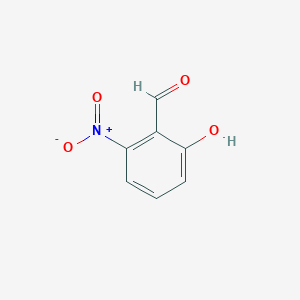
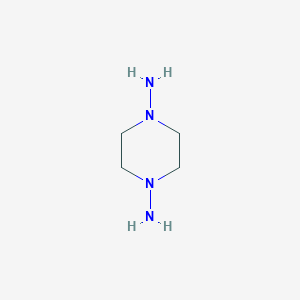
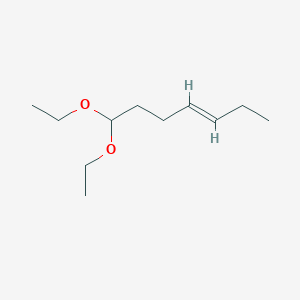

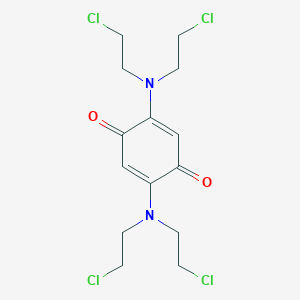
![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B90999.png)
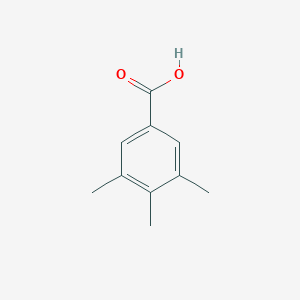
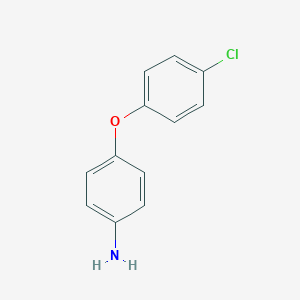
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B91005.png)
